(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone
Description
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is a small organic molecule featuring a hydroxypiperidine ring linked via a ketone bridge to a thiophene heterocycle. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as seen in related methanone derivatives .
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9,12H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYFBOEACMYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656008 | |
| Record name | (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-28-1 | |
| Record name | (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of 4-hydroxy-piperidine with thiophene-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can also be employed to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, thiophenes, and methanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Crystallographic Properties
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone ()
- Key Differences : Replaces the thiophene ring with a 4-chlorophenyl group.
- Crystal Structure :
- Dihedral angles between the chlorophenyl and hydroxypiperidine rings are 51.6° and 89.5°, indicating a twisted conformation .
- Intermolecular O—H⋯O hydrogen bonds form chains along the c-axis, enhancing crystalline stability .
- Lattice Parameters : Orthorhombic system (Pca21), a = 24.312 Å, b = 6.1628 Å, c = 7.9654 Å, V = 1193.5 ų .
- The chlorine atom may influence electronic properties and binding affinity.
(4-Methoxyphenyl)(piperidin-1-yl)methanone Derivatives ()
- Key Differences : Substitutes hydroxypiperidine with piperidine and thiophene with methoxyphenyl.
[5-(1H-Pyrazol-4-yl)-thiophen-3-yl]methanone Derivatives ()
Data Tables
Table 1: Structural and Crystallographic Comparison
Biological Activity
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a hydroxyl group and a thiophene moiety. Its chemical structure can be represented as follows:
This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor binding.
1. Inhibition of Enzymes
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that derivatives of piperidine can inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is crucial for treating hyperpigmentation disorders .
Table 1: Inhibitory Effects on Tyrosinase
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | TBD | Potential inhibitor |
| 2-(4-benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone | 3.8 | Strong inhibitor |
2. Antioxidant Activity
The antioxidant properties of this compound are noteworthy. Antioxidants play a vital role in mitigating oxidative stress, which is linked to numerous diseases. Compounds with similar structures have shown promising antioxidant activity without cytotoxic effects in cell viability assays .
Table 2: Antioxidant Activity Comparison
| Compound | Antioxidant Activity | Cytotoxicity (MTT Assay) |
|---|---|---|
| This compound | Moderate | None at ≤10 μM |
| Compound 10 from study | High | None at ≤25 μM |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The presence of the hydroxypiperidine moiety suggests it may mimic natural substrates or ligands, allowing it to bind effectively to target sites.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Melanin Biosynthesis : A series of piperidine derivatives were synthesized and tested for their ability to inhibit tyrosinase. The most effective compounds demonstrated significant inhibition at micromolar concentrations, suggesting that structural modifications can enhance bioactivity .
- Antioxidant Testing : In vitro assays revealed that certain derivatives exhibited strong antioxidant properties while maintaining low toxicity levels, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
